4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiols. The reaction conditions often include:
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Moderate to high temperatures (50-100°C) to facilitate the reaction.
Catalysts: Base catalysts like triethylamine or potassium carbonate to enhance the nucleophilicity of the amine and thiol groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazine ring can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
4-Amino-6-(3,3-dimethylbutyl)-1,3,5-triazine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a bulky alkyl group, and a thiol group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H16N4S |
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Molecular Weight |
212.32 g/mol |
IUPAC Name |
2-amino-6-(3,3-dimethylbutyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C9H16N4S/c1-9(2,3)5-4-6-11-7(10)13-8(14)12-6/h4-5H2,1-3H3,(H3,10,11,12,13,14) |
InChI Key |
AEKOGWHPOMCWRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1=NC(=S)N=C(N1)N |
Origin of Product |
United States |
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